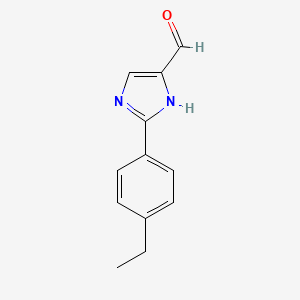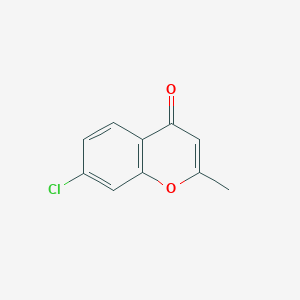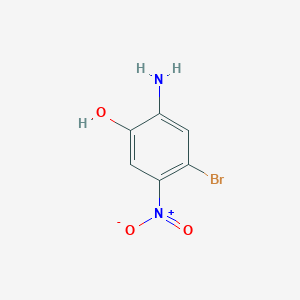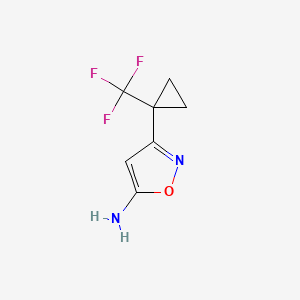
1-(3-Bromo-2,6-difluorobenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2,6-difluorobenzyl)azetidine is an organic compound with the molecular formula C10H10BrF2N It features a benzyl group substituted with bromine and fluorine atoms, attached to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,6-difluorobenzyl)azetidine typically involves the reaction of 3-bromo-2,6-difluorobenzyl bromide with azetidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(3-Bromo-2,6-difluorobenzyl)azetidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding azetidine N-oxides or reduction to form dehalogenated products.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Substituted azetidines with various functional groups.
Oxidation: Azetidine N-oxides.
Reduction: Dehalogenated azetidines.
科学的研究の応用
1-(3-Bromo-2,6-difluorobenzyl)azetidine has several applications in scientific research:
作用機序
The mechanism of action of 1-(3-Bromo-2,6-difluorobenzyl)azetidine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects .
類似化合物との比較
Uniqueness: 1-(3-Bromo-2,6-difluorobenzyl)azetidine is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications .
特性
分子式 |
C10H10BrF2N |
|---|---|
分子量 |
262.09 g/mol |
IUPAC名 |
1-[(3-bromo-2,6-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H10BrF2N/c11-8-2-3-9(12)7(10(8)13)6-14-4-1-5-14/h2-3H,1,4-6H2 |
InChIキー |
MHUXLVLCCRMUHB-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CC2=C(C=CC(=C2F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)

![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)







![2-Benzyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13689058.png)
![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)

